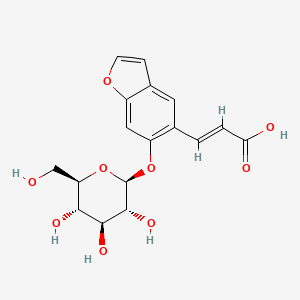
trans-Psoralenoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Psoralenoside is a naturally occurring benzofuran glycoside found in the seeds of Psoralea corylifolia, commonly known as Babchi. This compound is known for its diverse biological activities and has been extensively studied for its potential therapeutic applications. Psoralenoside is structurally related to psoralen, a well-known furanocoumarin, but differs by the presence of a glycoside moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of psoralenoside typically involves the extraction of Psoralea corylifolia seeds followed by chromatographic separation. The process begins with the backflow extraction of the seeds using water, followed by concentration of the extract. Acid hydrolysis is then performed, and the hydrolysate is subjected to macroporous adsorption resin to remove impurities. The purified extract is then eluted using an ethanol-water solution, and further purification is achieved through silica gel column chromatography .
Industrial Production Methods: Industrial production of psoralenoside follows a similar extraction and purification process but on a larger scale. The use of advanced chromatographic techniques such as ultra-performance liquid chromatography (UPLC) ensures high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: Psoralenoside undergoes various chemical reactions, including:
Oxidation: Psoralenoside can be oxidized to form psoralen and other related compounds.
Reduction: Reduction reactions can convert psoralenoside to its corresponding alcohol derivatives.
Substitution: Substitution reactions involving psoralenoside can lead to the formation of various derivatives with different biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products: The major products formed from these reactions include psoralen, isopsoralen, and various glycoside derivatives .
Scientific Research Applications
Psoralenoside has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various furanocoumarin derivatives.
Biology: Studied for its role in plant defense mechanisms and its interaction with other biomolecules.
Medicine: Investigated for its potential therapeutic effects in treating skin disorders, cancer, and inflammatory diseases.
Industry: Utilized in the production of pharmaceuticals and cosmetic products.
Mechanism of Action
Psoralenoside exerts its effects through several molecular mechanisms:
DNA Intercalation: Psoralenoside intercalates into the DNA double helix, forming covalent bonds with pyrimidine bases upon exposure to ultraviolet light. This leads to the formation of DNA cross-links, which can inhibit DNA replication and transcription.
Signal Transduction Pathways: Psoralenoside modulates various signaling pathways, including the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation.
Anti-inflammatory Effects: Psoralenoside has been shown to downregulate the expression of pro-inflammatory cytokines and upregulate anti-inflammatory genes.
Comparison with Similar Compounds
Psoralenoside is unique among benzofuran glycosides due to its glycoside moiety, which enhances its solubility and bioavailability. Similar compounds include:
Psoralen: A parent compound without the glycoside moiety, known for its use in PUVA therapy.
Isopsoralenoside: A structural isomer of psoralenoside with similar biological activities.
Bavachin: Another benzofuran derivative found in Psoralea corylifolia with distinct pharmacological properties.
Properties
Molecular Formula |
C17H18O9 |
|---|---|
Molecular Weight |
366.3 g/mol |
IUPAC Name |
(E)-3-[6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-benzofuran-5-yl]prop-2-enoic acid |
InChI |
InChI=1S/C17H18O9/c18-7-12-14(21)15(22)16(23)17(26-12)25-11-6-10-9(3-4-24-10)5-8(11)1-2-13(19)20/h1-6,12,14-18,21-23H,7H2,(H,19,20)/b2-1+/t12-,14-,15+,16-,17-/m1/s1 |
InChI Key |
XRLPSAYLYDMYGX-UWANWNIRSA-N |
Isomeric SMILES |
C1=COC2=CC(=C(C=C21)/C=C/C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Canonical SMILES |
C1=COC2=CC(=C(C=C21)C=CC(=O)O)OC3C(C(C(C(O3)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















